molecular formula C10H15NSi B8695809 (E)-1-phenyl-N-trimethylsilylmethanimine

(E)-1-phenyl-N-trimethylsilylmethanimine

Cat. No.: B8695809
M. Wt: 177.32 g/mol
InChI Key: ATGAAABKKYCMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-phenyl-N-trimethylsilylmethanimine is an organic compound that belongs to the class of silylamines It is characterized by the presence of a benzylidene group attached to a trimethylsilyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-1-phenyl-N-trimethylsilylmethanimine can be synthesized via the reaction of benzaldehyde with trimethylsilylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The process involves the dropwise addition of equimolar amounts of benzaldehyde to trimethylsilylamine in a suitable solvent such as benzene at room temperature .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of side products.

Chemical Reactions Analysis

Types of Reactions: (E)-1-phenyl-N-trimethylsilylmethanimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.

    Reduction: Reduction reactions can convert this compound to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

(E)-1-phenyl-N-trimethylsilylmethanimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1-phenyl-N-trimethylsilylmethanimine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the amine, making it more reactive in substitution and addition reactions. The benzylidene group can participate in resonance stabilization, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

    N-Benzylidenemethylamine: Similar in structure but with a methyl group instead of a trimethylsilyl group.

    N-Benzylidenebenzylamine: Contains a benzyl group instead of a trimethylsilyl group.

    N-Benzylidenetrimethylsilylbenzylamine: A derivative with both benzyl and trimethylsilyl groups.

Uniqueness: (E)-1-phenyl-N-trimethylsilylmethanimine is unique due to the presence of the trimethylsilyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where enhanced nucleophilicity or stability is required .

Properties

Molecular Formula

C10H15NSi

Molecular Weight

177.32 g/mol

IUPAC Name

1-phenyl-N-trimethylsilylmethanimine

InChI

InChI=1S/C10H15NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

ATGAAABKKYCMRZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N=CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 75 mL of anhydrous THF were added 17.29 mL (75 mmol) of hexamethyldisilazane and 30 mL (75 mmol) of N-butyllithium (2.5M in hexane) at 0° C. under nitrogen. After stirring for one hour, 7.65 mL (75 mmol) of benzaldehyde was added at room temperature, and the mixture was refluxed for 3 hours. Then, 9.52 mL (75 mmol) of freshly distilled trimethylsilyl chloride was added with a syringe. The mixture was refluxed for 2 hours. A white precipitate formed during this process. The reaction mixture was then cooled to room temperature and the liquid layer was transferred with a syringe to a distillation flask under nitrogen. The solvent was evaporated in vacuo, and the oily residue was distilled under reduced pressure (68° C./1 mm Hg) to give pure N-trimethylsilylbenzaldimine as a pale yellow oil (10.6 g, 80 %) having the identification data shown below:
Quantity
7.65 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.29 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

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